3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
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Description
3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a useful research compound. Its molecular formula is C17H11Cl2F3N2O4S and its molecular weight is 467.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a trifluoromethylphenyl group and a dichloromethylpyrazole group, both of which are common motifs in pharmaceuticals and agrochemicals . These groups can interact with a variety of biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor. If the target is a receptor, the compound could act as an agonist or antagonist. The presence of the trifluoromethyl group could enhance the compound’s binding affinity to its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O4S/c1-24-16(14(18)15(19)23-24)27-11-5-7-13(8-6-11)29(25,26)28-12-4-2-3-10(9-12)17(20,21)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWIODLHJQZXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.